molecular formula C19H24N4O B2583726 3-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide CAS No. 1396888-73-5

3-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide

Cat. No.: B2583726
CAS No.: 1396888-73-5
M. Wt: 324.428
InChI Key: AQVGBGGDISVDOT-UHFFFAOYSA-N
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Description

3-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide is a synthetic organic compound that features a phenyl group, a pyrazine ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting pyrazine-2-carboxylic acid with piperidine under appropriate conditions to form 1-(pyrazin-2-yl)piperidine.

  • Alkylation Reaction: : The next step involves the alkylation of the piperidine intermediate with a suitable alkylating agent, such as 3-bromopropionyl chloride, to introduce the propanamide moiety.

  • Coupling Reaction: : Finally, the phenyl group is introduced through a coupling reaction, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

  • Reduction: : Reduction reactions can target the pyrazine ring, potentially converting it to a dihydropyrazine derivative.

  • Substitution: : The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, nitric acid, or alkyl halides under acidic or basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Halogenated, nitrated, or alkylated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a subject of interest for developing new medications.

Industry

Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its synthesis and applications are of interest for large-scale production and commercialization.

Mechanism of Action

The mechanism of action of 3-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide: Similar structure but with a pyridine ring instead of a pyrazine ring.

    3-phenyl-N-((1-(quinolin-2-yl)piperidin-4-yl)methyl)propanamide: Contains a quinoline ring, offering different biological activity.

    3-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide: Features a pyrimidine ring, which may alter its chemical and biological properties.

Uniqueness

The uniqueness of 3-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide lies in its specific combination of functional groups. The presence of the pyrazine ring, in particular, can confer unique electronic properties and biological activity compared to similar compounds with different heterocyclic rings.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-phenyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c24-19(7-6-16-4-2-1-3-5-16)22-14-17-8-12-23(13-9-17)18-15-20-10-11-21-18/h1-5,10-11,15,17H,6-9,12-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVGBGGDISVDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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